3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C5H5N. This particular compound is characterized by the presence of chloro, fluoro, nitro, and trifluoromethyl groups attached to the pyridine ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the chloro, fluoro, nitro, and trifluoromethyl groups through various substitution reactions.
For example, a possible synthetic route might involve:
Nitration: Introducing the nitro group to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Adding the chloro and fluoro groups through halogenation reactions using reagents like chlorine gas or fluorine-containing compounds.
Trifluoromethylation: Introducing the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could replace the halogen atoms with other functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of agrochemicals, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups could allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the nitro and fluoro groups.
4-Fluoro-3-nitrophenylpyridine: Lacks the chloro and trifluoromethyl groups.
3-Nitro-2-(4-chloro-3-fluorophenyl)-5-(trifluoromethyl)pyridine: Similar structure with different positioning of substituents.
Uniqueness
The unique combination of chloro, fluoro, nitro, and trifluoromethyl groups in 3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine can result in distinct chemical properties and reactivity compared to similar compounds. This uniqueness can make it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF4N2O2/c13-8-4-7(12(15,16)17)5-18-11(8)6-1-2-9(14)10(3-6)19(20)21/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGUTOMEZLAMJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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